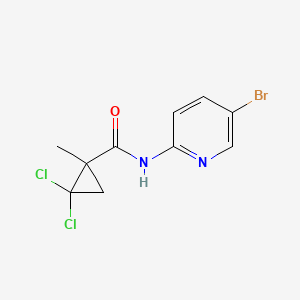
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a dichloromethyl group, and a cyclopropane carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide typically involves multiple steps. One common method includes the bromination of 2-pyridine to introduce the bromine atom at the 5-position. This is followed by the formation of the cyclopropane ring through a cyclopropanation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, reduction may yield dehalogenated compounds, and substitution may yield various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the dichloromethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromopyridin-2-yl)methanol: This compound shares the bromopyridine core but differs in the functional groups attached to the pyridine ring.
N-(5-Bromopyridin-2-yl)-2-bromoacetamide: Another bromopyridine derivative with different substituents.
Uniqueness
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide is unique due to the presence of the dichloromethyl group and the cyclopropane carboxamide moiety.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2N2O/c1-9(5-10(9,12)13)8(16)15-7-3-2-6(11)4-14-7/h2-4H,5H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJPKINPUCHSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5982692.png)
![4-(SEC-BUTYL)-N-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B5982695.png)
![2-amino-4-(3,4-difluorophenyl)-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5982705.png)
![2-{4-[1-(3,3,3-trifluoropropanoyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B5982731.png)
![6-Hydroxy-1-(3-methylphenyl)-5-[(2-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5982732.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B5982739.png)
![2-(1,1-Dioxothiolan-3-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B5982741.png)
![N-benzyl-1-[2-(dimethylamino)ethyl]-6-oxo-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B5982749.png)
![7-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5982757.png)
![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride](/img/structure/B5982764.png)

![3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol](/img/structure/B5982779.png)
![2-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5982785.png)
![5,7-dimethyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5982788.png)
